A Technical Guide to the Synthesis and Characterization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
A Technical Guide to the Synthesis and Characterization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount. Among these, scaffolds combining benzonitrile and imidazole moieties represent a class of molecules with significant potential.[1][2] The benzonitrile group is a well-known pharmacophore present in numerous enzyme inhibitors, while the imidazole ring is a versatile, electron-rich heterocycle found in many natural products and synthetic drugs.[3][4] The specific molecule, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, is a valuable building block for the synthesis of more complex pharmaceutical agents.
This guide provides a comprehensive technical overview of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS No. 1243204-92-3). It details its physicochemical properties, proposes a robust synthetic pathway with mechanistic rationale, outlines detailed protocols for its analytical characterization, and discusses essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.
Physicochemical and Computed Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its key properties can be reliably predicted based on its structure.[5]
Caption: Chemical structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile | - |
| CAS Number | 1243204-92-3 | [5][6] |
| Molecular Formula | C₁₂H₁₁N₃O | [5] |
| Molecular Weight | 213.24 g/mol | [5] |
| Boiling Point | 403.9 ± 45.0 °C (Predicted) | [5] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [5] |
| Flash Point | 198.1 ± 28.7 °C (Predicted) | [5] |
| LogP | 2.06098 (Predicted) |[5] |
Proposed Synthesis and Mechanistic Rationale
The construction of the C(aryl)-N(imidazole) bond is the key step in synthesizing the target molecule. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction ideal for this purpose, offering high yields and broad functional group tolerance compared to harsher methods like nucleophilic aromatic substitution.[7][8][9] The proposed synthesis involves the coupling of an appropriately substituted aryl halide with 4-methylimidazole.
Causality of Experimental Choices:
-
Starting Material: 4-Bromo-3-methoxybenzonitrile is selected as the aryl halide. Bromides are often a good balance of reactivity and stability for Buchwald-Hartwig couplings. The alternative, 4-fluoro-3-methoxybenzonitrile, could also be used, potentially requiring different catalytic conditions.[10]
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) is chosen. These ligands facilitate the reductive elimination step, which is often rate-limiting, and are effective for coupling with electron-rich heterocycles like imidazole.[8][9]
-
Base: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used. The base is crucial for deprotonating the imidazole and facilitating the catalytic cycle, but it must not compete as a nucleophile.[11][12]
-
Solvent: An aprotic polar solvent like dioxane or toluene is suitable for maintaining the solubility of the reagents and catalyst system at the required reaction temperatures.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding to workup.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 4-bromo-3-methoxybenzonitrile (1.0 eq), 4-methylimidazole (1.2 eq), and cesium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.[13]
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a comprehensive characterization.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Predicted chemical shifts, based on established values for similar structural motifs, provide a reliable reference for experimental data.[14][15][16]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR (Predicted) | Assignment | ¹³C NMR (Predicted) | Assignment |
|---|---|---|---|
| ~8.10 ppm (s, 1H) | Imidazole H-2 | ~160.0 ppm | C-OCH₃ |
| ~7.50-7.60 ppm (m, 2H) | Benzonitrile Ar-H | ~140.1 ppm | Imidazole C-4 |
| ~7.40 ppm (d, 1H) | Benzonitrile Ar-H | ~138.5 ppm | Imidazole C-2 |
| ~7.05 ppm (s, 1H) | Imidazole H-5 | ~134.0 ppm | Benzonitrile C-CN |
| ~3.95 ppm (s, 3H) | -OCH₃ | ~125.5 ppm | Benzonitrile Ar-CH |
| ~2.30 ppm (s, 3H) | -CH₃ | ~118.0 ppm | -CN |
| ~117.5 ppm | Imidazole C-5 | ||
| ~115.0 ppm | Benzonitrile Ar-CH | ||
| ~112.0 ppm | Benzonitrile Ar-C | ||
| ~56.5 ppm | -OCH₃ |
| | | ~13.5 ppm | -CH₃ |
Note: These are predicted values and may vary slightly from experimental results. s=singlet, d=doublet, m=multiplet.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized product.
-
Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using ESI in positive ion mode.
-
Expected Result: A prominent peak should be observed at m/z = 214.24, corresponding to the protonated molecular ion [M+H]⁺.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is not available, hazard assessment can be extrapolated from data on related benzonitrile compounds.[17][18]
-
General Hazards: Benzonitrile derivatives are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[18][19] They can cause skin and eye irritation.[20]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[21][22]
-
Handling: Avoid creating dust. Prevent all personal contact, including inhalation.[21]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[17]
-
Spill & Disposal: In case of a spill, contain the material with an inert absorbent and place it in a suitable container for chemical waste disposal in accordance with local regulations.[21]
Potential Applications in Drug Discovery
The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile scaffold is a convergence of two privileged structures in medicinal chemistry.
-
Imidazole Core: The imidazole ring is a bioisostere of purines and is a core component of numerous approved drugs, exhibiting a vast range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][23]
-
Benzonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for a carboxyl or aldehyde group, and it is frequently found in inhibitors of enzymes such as kinases and proteases.
-
Synergistic Potential: The combination of these two moieties in a single, synthetically accessible molecule makes it an excellent starting point for library synthesis. By modifying the substituents or using the nitrile as a handle for further chemical transformations, medicinal chemists can generate a diverse set of compounds for screening against various therapeutic targets.
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